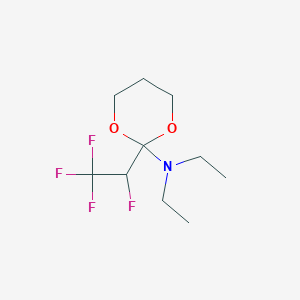![molecular formula C15H23N3O2 B14386563 N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide CAS No. 87837-77-2](/img/structure/B14386563.png)
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a hexanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide typically involves the reaction of 4-(dimethylamino)aniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide can undergo various types of chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(Dimethylamino)phenyl]carbamoyl}butanamide
- N-{[4-(Dimethylamino)phenyl]carbamoyl}pentanamide
- N-{[4-(Dimethylamino)phenyl]carbamoyl}heptanamide
Uniqueness
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide is unique due to its specific chain length and the presence of the dimethylamino group, which imparts distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87837-77-2 |
|---|---|
Formule moléculaire |
C15H23N3O2 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]carbamoyl]hexanamide |
InChI |
InChI=1S/C15H23N3O2/c1-4-5-6-7-14(19)17-15(20)16-12-8-10-13(11-9-12)18(2)3/h8-11H,4-7H2,1-3H3,(H2,16,17,19,20) |
Clé InChI |
FWCLUABZYCLJHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(=O)NC1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



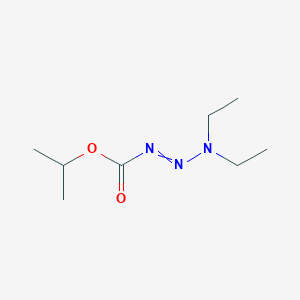
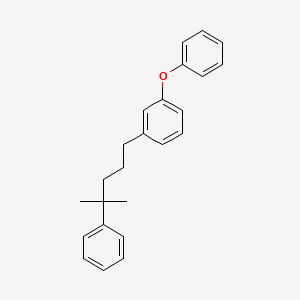
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
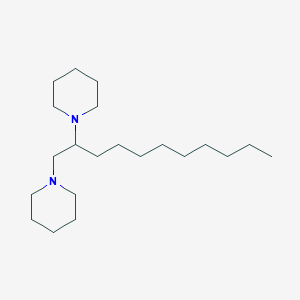
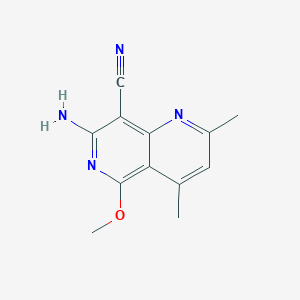
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)
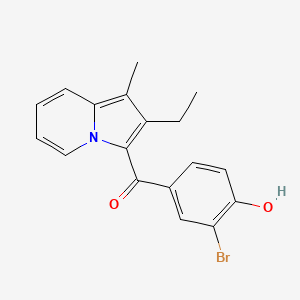
![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)
